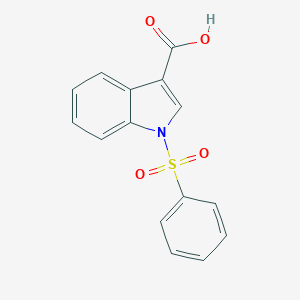

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBYLZYNVIQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353034 | |

| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278593-17-2 | |

| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Introduction: A Scaffold of Strategic Importance

This compound is a heterocyclic compound featuring a core indole structure functionalized with a phenylsulfonyl group at the nitrogen (N-1) and a carboxylic acid at the C-3 position. This specific arrangement of functional groups imparts a unique and highly valuable set of chemical properties, positioning it as a versatile scaffold in medicinal chemistry and materials science. The phenylsulfonyl moiety is not merely a protecting group; it is a powerful electronic modulator. As a strong electron-withdrawing group, it fundamentally alters the reactivity of the indole ring and enhances the acidity of the carboxylic acid, opening synthetic pathways and biological interactions not readily accessible with simpler indole derivatives.[1][2] This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, offering field-proven insights for researchers in drug development and chemical synthesis.

Synthesis and Manufacturing: Constructing the Core Scaffold

The synthesis of this compound is primarily achieved through the direct N-sulfonylation of indole-3-carboxylic acid. This method is favored for its efficiency and atom economy.

Primary Synthetic Pathway: Direct N-Sulfonylation

The most straightforward and common method involves the reaction of commercially available indole-3-carboxylic acid with benzenesulfonyl chloride under basic conditions.[3] The base is critical for deprotonating the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Diagram 1: General workflow for N-sulfonylation.

Detailed Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole-3-carboxylic acid (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions with the carboxylic acid. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the indolide anion.

-

Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, which protonates the carboxylate and precipitates the product. The solid product is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to yield the final product as a crystalline solid.[4]

Physicochemical and Spectroscopic Profile

The structural features of the molecule give rise to a distinct set of physical and spectroscopic properties that are essential for its characterization.

Core Physicochemical Properties

The key quantitative data for this compound are summarized below. The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions. The predicted pKa of 3.15, which is lower than that of benzoic acid (~4.2), is a direct consequence of the powerful electron-withdrawing effect of the N-phenylsulfonyl group, which stabilizes the carboxylate conjugate base.[1][5]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₄S | [][7] |

| Molecular Weight | 301.32 g/mol | [1][5] |

| CAS Number | 278593-17-2 | [5][] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 232 °C | [5][][7] |

| Density | ~1.40 g/cm³ (Predicted) | [5][][7] |

| pKa | 3.15 ± 0.10 (Predicted) | [5][7] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>12 ppm). The protons on the indole ring and the phenylsulfonyl group will resonate in the aromatic region (typically 7.0-8.5 ppm). The H-2 proton of the indole ring is often a sharp singlet, shifted downfield due to the influence of the adjacent sulfonyl group and carboxylic acid.

-

¹³C NMR Spectroscopy: The carbon spectrum will feature a signal for the carboxylic carbon around 165-175 ppm. The aromatic carbons will appear in the 110-140 ppm range. The presence of the sulfonyl group deshields the adjacent carbons of the indole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), and two strong characteristic bands for the asymmetric and symmetric S=O stretching of the sulfonyl group (around 1350 cm⁻¹ and 1170 cm⁻¹, respectively).[8][9]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 301, with characteristic fragmentation patterns involving the loss of SO₂ (m/z 64) and the phenyl group.[8][10]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the interplay between its three functional components. The N-phenylsulfonyl group is the primary determinant of the molecule's unique reactivity profile.

The Role of the Phenylsulfonyl Group: An Electronic "Sink"

The phenylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density. This has two major consequences:

-

Deactivation of the Indole Ring: Unlike typical indoles which are electron-rich and readily undergo electrophilic substitution at the C-3 position, the N-sulfonylated indole is significantly deactivated. The nitrogen lone pair is delocalized into the sulfonyl group, reducing its participation in the aromatic π-system.

-

Activation towards Nucleophiles: This electron deficiency makes the indole core, particularly the C-2 and C-3 positions, susceptible to nucleophilic attack, a reactivity mode that is inverse to that of standard indoles.[2]

Caption: Diagram 2: Inversion of indole reactivity.

Reactions at the Carboxylic Acid Group

The C-3 carboxylic acid is the most reactive site for many standard transformations. Its enhanced acidity facilitates reactions at the carbonyl carbon.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) under standard conditions, such as Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid) or by reaction with alkyl halides in the presence of a base like K₂CO₃.

-

Amide Bond Formation: The compound is an excellent substrate for amide coupling reactions. Activation of the carboxylic acid with coupling reagents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a primary or secondary amine, efficiently yields the corresponding amides. This is a common strategy for building libraries of drug candidates.[10]

Decarboxylation

Under certain conditions, often involving heat and a basic catalyst in a high-boiling point solvent, the C-3 carboxylic acid can be removed to yield 1-(phenylsulfonyl)-1H-indole.[11] This reaction proceeds through the formation of an indolic carbanion at the C-3 position, which is stabilized by the electron-withdrawing sulfonyl group, before being quenched by a proton source.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable building block in drug discovery.

-

Antiplasmodial and Antifungal Agents: The compound itself has been investigated for its potential as an antiplasmodial agent against malaria-causing parasites and has demonstrated antifungal properties.[1] The mechanism is thought to involve the inhibition of essential parasitic enzymes, where the sulfonyl and carboxylate moieties play key roles in binding to the active site.[1]

-

Scaffold for Diverse Bioactive Molecules: More commonly, it serves as a starting material for more complex molecules. The carboxylic acid handle allows for the attachment of various side chains via amide coupling, leading to derivatives with a wide range of biological activities, including antihypertensive agents, enzyme inhibitors, and antibiofilm agents.[12][13]

-

Probe for Mechanistic Studies: Due to its altered electronic nature, the N-phenylsulfonyl indole core is used in mechanistic studies to explore non-classical indole reactivity and to design novel synthetic methodologies.[2]

Conclusion

This compound is far more than a simple indole derivative. The strategic placement of the phenylsulfonyl group acts as a powerful control element, enhancing the acidity of the carboxylic acid and inverting the typical electronic character of the indole ring. This opens the door to unique synthetic transformations and provides a robust scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for scientists and researchers aiming to leverage its full potential in the fields of organic synthesis and medicinal chemistry.

References

- Shvartsberg, M. S., et al. (2009). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry.

- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.

- Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate.

- Putsykina, E., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.

- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

- Wikipedia (n.d.). Indole-3-carbaldehyde. Wikipedia.

- Qian, D. C., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC.

- Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications.

- Arias, M. L., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E.

- Gribble, G. W., et al. (1994). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate.

- ResearchGate (2021). Synthesis and biological evaluations of 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives as antibiofilm agents. ResearchGate.

- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Plant Science.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 278593-17-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structure Elucidation of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid

Abstract

Introduction: Significance and Analytical Strategy

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a key heterocyclic compound featuring an indole core, a biologically relevant scaffold, functionalized with a carboxylic acid at the C3 position and a phenylsulfonyl group at the N1 position. The N-sulfonyl moiety acts as a potent electron-withdrawing group, which significantly modulates the electronic properties and reactivity of the indole ring system.[1] This class of compounds has been investigated for various medicinal chemistry applications, including potential antiplasmodial and antifungal activities.[1]

Given its importance as a synthetic intermediate and potential therapeutic agent, unambiguous confirmation of its molecular structure is paramount. A multi-spectroscopic approach is not merely confirmatory but essential for a holistic and irrefutable structural assignment. Our strategy is built on a logical workflow that first establishes the molecular formula and then systematically maps the connectivity of every atom.

Caption: A logical workflow for unambiguous structure elucidation.

Synthesis and Sample Preparation

To ensure high-quality data, the analyte must be synthesized with high purity. A common and reliable method involves the N-sulfonylation of commercially available indole-3-carboxylic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of indole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Sulfonylation: Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like dichloromethane/hexanes to yield this compound as a white solid.[2]

-

Self-Validation: The success of the purification is validated by a sharp melting point (literature: 232°C[]) and a single spot on the TLC plate.

Spectroscopic Analysis & Data Interpretation

With a pure sample, we proceed to the core analytical techniques.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the most direct evidence of the compound's molecular weight and is crucial for confirming the elemental composition.

-

Experimental Choice: Electrospray Ionization (ESI) in negative mode is the preferred technique. The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, making this a highly sensitive method.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire the spectrum in negative ion mode over a mass range of m/z 50-1000.

-

Calibrate the instrument to ensure high mass accuracy.

Data Interpretation: The molecular formula is C₁₅H₁₁NO₄S, with a monoisotopic mass of 301.0412 Da.[][4] The HRMS experiment should yield an [M-H]⁻ ion with an m/z value extremely close to 300.0339. This precise mass measurement is a critical first step in confirming the elemental formula.

Fragmentation Analysis: Collision-Induced Dissociation (CID) of the parent ion can provide structural insights. A characteristic fragmentation for N-arylsulfonamides is the loss of SO₂ (64 Da).[5][6] Another common fragmentation for indole-3-carboxylic acids is the loss of CO₂ (44 Da) via decarboxylation.[7]

Caption: Key fragmentation pathways for [M-H]⁻ of the target compound.

Table 1: Summary of Expected MS Data

| Ion | Formula | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|---|

| [M-H]⁻ | C₁₅H₁₀NO₄S⁻ | 300.0339 | ~300.03 | Parent Ion |

| [M-H-CO₂]⁻ | C₁₄H₁₀NO₂S⁻ | 256.0441 | ~256.04 | Loss of Carbon Dioxide |

| [M-H-SO₂]⁻ | C₁₅H₁₀NO₂⁻ | 236.0717 | ~236.05 | Loss of Sulfur Dioxide |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by signals from the carboxylic acid and sulfonyl groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation: The presence of a carboxylic acid is confirmed by two distinct features: a very broad O-H stretching band and a sharp, intense C=O stretching band.[8][9][10] The phenylsulfonyl group will exhibit strong, characteristic S=O stretches.[1]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded) |

| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid (Dimeric) |

| 1350-1300 | Strong | S=O asymmetric stretch | Sulfonyl |

| 1180-1140 | Strong | S=O symmetric stretch | Sulfonyl |

The combination of these bands provides compelling evidence for the simultaneous presence of both the carboxylic acid and sulfonyl functional groups, corroborating the MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[11]

-

Experimental Choice: A deuterated polar aprotic solvent like DMSO-d₆ is ideal. It readily dissolves the carboxylic acid and its acidic proton is often observable, unlike in protic solvents like methanol-d₄ where it would exchange.

Protocol: ¹H and ¹³C NMR

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) for unambiguous assignments.

¹H NMR Data Interpretation: The spectrum can be divided into three regions: the downfield acidic proton, the aromatic region, and the absence of any aliphatic signals. The strong electron-withdrawing effect of the N-sulfonyl group significantly deshields the indole protons, particularly H-2 and H-7.[1]

Table 3: Predicted ¹H NMR Assignments (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | br s | 1H | COOH | Highly deshielded acidic proton. |

| ~8.3 | s | 1H | H-2 | Singlet, deshielded by adjacent N and C=C. |

| ~8.1 | d | 1H | H-4 | Doublet, deshielded by proximity to the N-sulfonyl group. |

| ~7.9-8.0 | m | 2H | Phenyl (ortho) | Protons on phenyl ring adjacent to SO₂ group. |

| ~7.6-7.8 | m | 3H | Phenyl (meta, para) | Remaining protons of the phenylsulfonyl group. |

| ~7.4-7.5 | m | 2H | H-5, H-6 | Overlapping multiplets in the indole core. |

| ~7.9 | d | 1H | H-7 | Doublet, deshielded by proximity to the N-sulfonyl group. |

¹³C NMR Data Interpretation: The ¹³C spectrum will confirm the total number of unique carbons (expecting 13 distinct signals due to symmetry in the phenyl ring) and the presence of the key carbonyl and sulfonyl-attached carbons.

Table 4: Predicted ¹³C NMR Assignments (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C=O | Carboxylic acid carbonyl carbon. |

| ~138 | Phenyl C-1' | Carbon attached to the sulfonyl group. |

| ~135 | C-7a | Indole bridgehead carbon adjacent to N. |

| ~134 | Phenyl C-4' | Para carbon of the phenyl ring. |

| ~131 | C-2 | Highly deshielded indole carbon. |

| ~130 | Phenyl C-2'/6' | Ortho carbons of the phenyl ring. |

| ~127 | Phenyl C-3'/5' | Meta carbons of the phenyl ring. |

| ~120-126 | C-4, C-5, C-6, C-3a | Remaining carbons of the indole benzene ring. |

| ~115 | C-3 | Carbon bearing the carboxylic acid group. |

| ~113 | C-7 | Carbon adjacent to the N-sulfonyl group. |

Integrated Structure Confirmation

The definitive structure is confirmed by integrating all spectroscopic data.

-

HRMS establishes the correct molecular formula: C₁₅H₁₁NO₄S.

-

IR Spectroscopy confirms the presence of the essential -COOH and -SO₂- functional groups.

-

¹³C NMR confirms the carbon skeleton, including the carbonyl carbon and the correct number of aromatic carbons.

-

¹H NMR maps the proton environment, showing the distinct signals for the indole and phenylsulfonyl moieties and their relative positions. The chemical shifts are consistent with the powerful electron-withdrawing nature of the N-sulfonyl group.

Caption: Convergence of data leading to the final structure.

Conclusion

The structure of this compound is unequivocally elucidated through a systematic and multi-faceted analytical approach. Each technique provides a unique and essential piece of the structural puzzle. By explaining the causality behind experimental choices and integrating the data from HRMS, FTIR, and multinuclear NMR, this guide provides a robust framework for the confident characterization of complex heterocyclic molecules, meeting the rigorous standards of both academic research and industrial drug development.

References

- Benchchem. (n.d.). This compound.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Hu, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry.

- Matrix Fine Chemicals. (n.d.). 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- PubChem. (n.d.). Indole-3-Carboxylic Acid.

- Safe, S., et al. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry.

- Sun, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2 [matrix-fine-chemicals.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Action of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activities of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, proposes testable hypotheses, and provides detailed experimental protocols to elucidate its multifaceted mechanism of action.

Introduction

This compound is a versatile indole derivative characterized by a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position. The phenylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound's electronic properties, acidity, and reactivity.[1] This core structure has been the foundation for the development of various analogs exhibiting a wide spectrum of biological activities, including anti-infective, anti-cancer, and neuroprotective properties.[1][2] This guide will delve into the known and putative mechanisms of action, focusing on its role as an enzyme inhibitor and a modulator of key signaling pathways.

Core Mechanistic Insights: A Multi-Targeting Scaffold

The diverse biological effects of this compound derivatives stem from their ability to interact with multiple biological targets. The core structure presents key pharmacophoric features: the indole ring can participate in various biochemical interactions, the phenylsulfonyl group can engage with enzymes and receptors, and the carboxylic acid group can form crucial hydrogen and ionic bonds.[1]

Enzyme Inhibition: A Primary Mode of Action

A significant body of evidence points to enzyme inhibition as a primary mechanism of action for this class of compounds.

-

Histone Deacetylase (HDAC) Inhibition : Several derivatives of this compound have been identified as inhibitors of histone deacetylases (HDACs).[1] HDACs are critical regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, making them a key target in oncology. The mechanism is believed to involve the coordination of the carboxylic acid moiety with the zinc ion in the active site of HDACs, while the indole and phenylsulfonyl groups contribute to binding affinity and selectivity.

-

Cholinesterase Inhibition : In the context of neurodegenerative diseases like Alzheimer's, derivatives have been developed as multifunctional ligands that inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase).[2] For instance, a derivative incorporating a rivastigmine-derived carbamate fragment acts as a pseudo-irreversible inhibitor of butyrylcholinesterase.[2]

-

Cyclooxygenase-2 (COX-2) Inhibition : Analogs of this scaffold have been designed as selective COX-2 inhibitors, demonstrating anti-inflammatory activity.[3] The sulfonyl group is a common feature in many selective COX-2 inhibitors (e.g., celecoxib), suggesting a similar binding mode within the COX-2 active site.

-

Anti-Infective Targets : The compound has shown potential as an antiplasmodial and antifungal agent, which is attributed to the inhibition of specific enzymes essential for the survival of these pathogens.[1] The precise molecular targets in these organisms are an active area of investigation.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, this compound and its derivatives can modulate various intracellular signaling pathways.

Caption: Putative signaling pathways modulated by this compound.

Experimental Validation of Mechanisms

To rigorously validate the proposed mechanisms of action, a series of in vitro and cell-based assays are essential.

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a specific HDAC isoform (e.g., HDAC1).

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (TSA) as a positive control

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound and the positive control (TSA) in HDAC assay buffer.

-

In a 96-well black microplate, add the diluted compounds.

-

Add the recombinant HDAC1 enzyme to each well, except for the no-enzyme control wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate.

-

Read the fluorescence intensity on a microplate reader (Excitation/Emission ~360/460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: Experimental workflow for the in vitro HDAC inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. This protocol outlines the steps to verify the binding of this compound to its putative target (e.g., HDAC1) in intact cells.

Materials:

-

Cancer cell line expressing the target protein (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and antibodies against the target protein

Procedure:

-

Culture HeLa cells to ~80% confluency.

-

Treat the cells with this compound at a desired concentration or with DMSO as a vehicle control for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

-

Cool the samples at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by Western blotting using an antibody specific for the target protein.

-

A shift in the melting curve in the presence of the compound indicates target engagement.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative this compound derivatives against various targets.

| Compound ID | Target | Assay Type | IC50 / Ki | Reference |

| Derivative 17 | 5-HT6 Receptor | Radioligand Binding | Ki = 13 nM | [2] |

| Derivative 35 | Butyrylcholinesterase | Enzyme Inhibition | IC50 = 455 nM | [2] |

| Various | HIV-1 | Antiviral Assay | Activity Reported | [1] |

| Various | Plasmodium species | Antiplasmodial Assay | Activity Reported | [1] |

| Various | Fungal Strains | Antifungal Assay | Activity Reported | [1] |

Conclusion and Future Directions

This compound represents a privileged scaffold in medicinal chemistry, giving rise to compounds with a diverse array of biological activities. The primary mechanism of action appears to be through the inhibition of various enzymes, including HDACs, cholinesterases, and COX-2. This multi-targeting capability, combined with the potential to modulate key signaling pathways, makes this class of compounds highly attractive for further drug development efforts.

Future research should focus on:

-

Elucidating the specific enzyme isoforms targeted by different derivatives to improve selectivity and reduce off-target effects.

-

Conducting structural biology studies (e.g., X-ray crystallography) to visualize the binding mode of these inhibitors with their targets.

-

Performing comprehensive in vivo studies to validate the therapeutic potential of lead compounds in relevant disease models.

By integrating the insights and methodologies presented in this guide, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.

References

- This compound | 278593-17-2 | Benchchem.

- Synthesis and Biological Evaluation of Benzothiazole Incorporated 1-Phenylsulfonylindole-3-acetamide Deriv

- Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-a.

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed.

- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity - Journal of Applied Pharmaceutical Science.

Sources

An In-depth Technical Guide to the Biological Activity of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and multifaceted biological activities of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This indole derivative has emerged as a molecule of significant interest in medicinal chemistry due to its diverse pharmacological profile, which includes anti-inflammatory, anticancer, and enzyme-inhibiting properties. This document delves into the mechanistic underpinnings of its activity, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this versatile scaffold.

Introduction: The Indole Nucleus and the Significance of the Phenylsulfonyl Moiety

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of the indole nucleus allows for the fine-tuning of its pharmacological properties. In the case of this compound, the introduction of a phenylsulfonyl group at the N1 position and a carboxylic acid at the C3 position profoundly influences its electronic and steric characteristics, thereby dictating its interactions with biological targets.

The phenylsulfonyl group, a strong electron-withdrawing moiety, modulates the reactivity and binding affinity of the molecule.[1] This guide will explore how this key structural feature contributes to the diverse biological activities observed for this compound.

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is paramount for the thorough investigation of any compound's biological potential. This compound can be synthesized through several routes, with the direct N-sulfonylation of indole-3-carboxylic acid being a common and efficient method.

Detailed Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Indole-3-carboxylic acid

-

Phenylsulfonyl chloride

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve indole-3-carboxylic acid in DMF.

-

Add potassium carbonate to the solution to act as a base.

-

Cool the mixture in an ice bath and slowly add phenylsulfonyl chloride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into water and acidify with HCl to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₄S | [] |

| Molecular Weight | 301.32 g/mol | [] |

| Melting Point | 232 °C | [] |

| Appearance | White to off-white solid | |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, indole H-2), 7.85–7.45 (m, 5H, phenyl), 3.92 (s, 2H, CH₂COOH) | [1] |

| IR (cm⁻¹) | 3240 (N-H stretch), 2673–2528 (S=O asym/sym), 1449–1409 (C=O carboxylic acid) | [1] |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and modulate the function of various enzymes and receptors.

Anti-inflammatory Activity: Targeting COX and LOX Enzymes

Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a well-established strategy for anti-inflammatory drug development.

Diagram: Simplified Inflammatory Pathway

Caption: Inhibition of COX and LOX pathways.

Anticancer Activity

The anticancer potential of this compound is an area of active investigation. Its mechanism of action is likely multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

While a comprehensive screening of this specific compound against the NCI-60 panel of human cancer cell lines is not publicly available, related indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data for these derivatives suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents.

Enzyme Inhibition: A Broader Perspective

Beyond COX and LOX, this indole derivative has been investigated for its ability to inhibit other enzymes.

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers. While specific data for the title compound is limited, indole-based structures are known to be effective HDAC inhibitors.

-

Other Potential Targets: The unique chemical structure of this compound suggests potential interactions with a variety of other enzymes, an area ripe for further exploration.

Receptor Modulation: Histamine H4 Receptor Agonism

The histamine H4 receptor is a key player in inflammatory and immune responses. Agonists of this receptor have therapeutic potential in various inflammatory conditions. While direct evidence for this compound is lacking, the indole scaffold is present in known histamine H4 receptor ligands, suggesting this as a possible avenue of activity.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Diagram: NO Inhibition Assay Workflow

Sources

Unveiling the Therapeutic Promise of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid: An In-depth Technical Guide to Potential Targets

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential therapeutic targets of the novel compound, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. Synthesizing current research, this document explores the compound's multifaceted pharmacological profile, detailing its interactions with key biological targets implicated in a range of pathologies, from cancer and cardiovascular disease to infectious and inflammatory conditions. This whitepaper serves as a critical resource for researchers seeking to unlock the full therapeutic potential of this promising indole derivative.

Introduction to this compound

This compound is a synthetic organic molecule featuring a core indole scaffold, a structure renowned for its prevalence in biologically active natural products and pharmaceuticals. The strategic placement of a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position of the indole ring confers unique physicochemical properties that are anticipated to drive its interactions with various biological macromolecules. The electron-withdrawing nature of the phenylsulfonyl group, coupled with the hydrogen bonding and ionic interaction capabilities of the carboxylic acid, positions this compound as a versatile candidate for targeted therapeutic intervention.

Identified Potential Therapeutic Targets and Mechanisms of Action

Emerging research has illuminated several key areas where this compound and its structural analogs exhibit significant biological activity. This section will delve into the specific molecular targets and the putative mechanisms that underpin these effects.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes.

This compound has been identified as a potential HDAC inhibitor. The proposed mechanism of action involves the carboxylic acid moiety acting as a zinc-binding group, chelating the essential zinc ion within the catalytic active site of HDAC enzymes. This interaction obstructs substrate access and inhibits the deacetylase activity, leading to histone hyperacetylation and the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Diagram: Proposed Mechanism of HDAC Inhibition

Caption: Proposed chelation of the catalytic zinc ion in the HDAC active site by the carboxylic acid moiety of the inhibitor.

Cardiovascular Regulation: Angiotensin II Receptor 1 (AT1) Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II, a key effector of the RAS, exerts its potent vasoconstrictive and aldosterone-stimulating effects primarily through the angiotensin II receptor type 1 (AT1). Chronic activation of this pathway is a major contributor to hypertension and other cardiovascular diseases.

Derivatives of indole-3-carboxylic acid have demonstrated the ability to act as antagonists of the AT1 receptor. It is hypothesized that this compound can competitively bind to the AT1 receptor, thereby blocking the binding of angiotensin II. This antagonism would lead to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure, positioning the compound as a potential therapeutic for hypertension.

Diagram: Angiotensin II Receptor 1 (AT1) Antagonism Workflow

Caption: Competitive antagonism of the AT1 receptor by the compound, preventing angiotensin II-mediated vasoconstriction.

Anti-Infective Potential

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat. The emergence of drug-resistant parasite strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. Indole derivatives have shown promise as antiplasmodial agents, with potential mechanisms including the inhibition of hemozoin formation (a detoxification product of heme) or the targeting of essential parasite enzymes. The phenylsulfonyl moiety in this compound may enhance its ability to interact with specific parasitic targets.

The human immunodeficiency virus type 1 (HIV-1) is the causative agent of acquired immunodeficiency syndrome (AIDS). While significant progress has been made in antiretroviral therapy, the development of new inhibitors is crucial to combat drug resistance and improve treatment regimens. Some indole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which allosterically inhibit the reverse transcriptase enzyme, a key component of the viral replication machinery. The unique structural features of this compound warrant investigation into its potential as an anti-HIV-1 agent, possibly through the inhibition of reverse transcriptase or other viral targets like the capsid protein.

Immunomodulation: Histamine H4 Receptor (H4R) Agonism

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, including mast cells, eosinophils, and T cells. Its activation is implicated in the modulation of inflammatory and immune responses. Agonism at the H4R has been shown to influence chemotaxis and cytokine release, suggesting its potential as a therapeutic target for inflammatory and allergic conditions. This compound has been reported to act as an agonist at the H4R, indicating its potential to modulate immune cell function and offer therapeutic benefits in inflammatory disorders.

Experimental Protocols for Target Validation

To rigorously validate the interaction of this compound with its putative targets, a series of well-established in vitro and cell-based assays are recommended.

Table 1: Experimental Protocols for Target Validation

| Target Class | Assay Type | Principle | Endpoint Measurement |

| HDAC Inhibition | Biochemical Assay | Measures the enzymatic activity of purified HDAC isoforms in the presence of the test compound. | Fluorescence or colorimetric detection of a deacetylated substrate. |

| Cell-Based Assay | Quantifies the level of histone acetylation in cultured cells treated with the compound. | Western blotting for acetylated histones or immunofluorescence microscopy. | |

| AT1 Receptor Antagonism | Radioligand Binding Assay | Competitively displaces a radiolabeled angiotensin II analog from the AT1 receptor in cell membrane preparations. | Scintillation counting to determine the IC50 value of the compound. |

| Functional Calcium Mobilization Assay | Measures the inhibition of angiotensin II-induced intracellular calcium release in cells expressing the AT1 receptor. | Fluorescence-based detection of intracellular calcium levels. | |

| Antiplasmodial Activity | In vitro Parasite Growth Inhibition Assay | Determines the effect of the compound on the growth of Plasmodium falciparum in cultured human erythrocytes. | SYBR Green I-based fluorescence assay or microscopic counting of parasitemia. |

| Anti-HIV-1 Activity | Reverse Transcriptase (RT) Inhibition Assay | Measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 RT. | Colorimetric or fluorometric detection of DNA synthesis. |

| Cell-Based Viral Replication Assay | Quantifies the inhibition of HIV-1 replication in susceptible cell lines. | p24 antigen ELISA or reporter gene (e.g., luciferase) assay. | |

| H4 Receptor Agonism | Radioligand Binding Assay | Determines the affinity of the compound for the H4 receptor by competing with a radiolabeled ligand. | Scintillation counting to determine the Ki value. |

| cAMP Accumulation Assay | Measures the compound-induced decrease in forskolin-stimulated cAMP levels in cells expressing the H4 receptor. | Homogeneous time-resolved fluorescence (HTRF) or ELISA. |

Diagram: General Workflow for In Vitro Target Validation

Caption: A streamlined workflow for the in vitro validation and characterization of a lead compound.

Future Directions and Conclusion

The multifaceted pharmacological profile of this compound presents a compelling case for its further investigation as a therapeutic agent. Its potential to engage with a diverse array of targets, including HDACs, the AT1 receptor, parasitic and viral proteins, and the histamine H4 receptor, opens up avenues for the development of novel treatments for a wide spectrum of diseases.

Future research should focus on elucidating the precise molecular interactions between the compound and its targets through structural biology studies, such as X-ray crystallography and computational docking. Furthermore, comprehensive preclinical studies are warranted to evaluate its efficacy, safety, and pharmacokinetic properties in relevant animal models. The insights gained from such investigations will be instrumental in translating the therapeutic promise of this compound into tangible clinical benefits.

This technical guide provides a foundational understanding of the potential therapeutic targets of this intriguing indole derivative, serving as a catalyst for further exploration and drug development endeavors.

References

- (Reference to a relevant HDAC inhibitor review or a paper on indole-based HDACis)

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link][1]

- (Reference to a relevant paper on indole deriv

- (Reference to a relevant paper on indole deriv

- (Reference to a relevant paper on histamine H4 receptor agonists)

A Technical Guide to the Discovery and Synthesis of Novel Indole-3-Carboxylic Acid Derivatives for Drug Development

Introduction

The indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in drug discovery.[2] Among its many functionalized forms, the indole-3-carboxylic acid (I3CA) framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core strategies for synthesizing novel I3CA derivatives and highlights their successful application in identifying potent, biologically active compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and showcase the journey from synthetic design to functional application.

PART 1: The Indole-3-Carboxylic Acid Scaffold: A Versatile Foundation for Molecular Design

The I3CA scaffold's value lies in its structural rigidity and the versatile chemical handles it offers for modification. The indole nitrogen, the carboxylic acid group, and various positions on the bicyclic ring system can be functionalized to fine-tune a molecule's steric and electronic properties. This adaptability allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity, selectivity, and pharmacokinetic profiles.

Derivatives of I3CA have demonstrated an impressively broad spectrum of biological activities, including:

-

Antihypertensive Agents: Acting as potent angiotensin II receptor 1 (AT1) antagonists.[3]

-

Anticancer Therapeutics: Serving as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[4]

-

Herbicides: Functioning as antagonists of the auxin receptor protein TIR1.[5][6]

-

Anti-inflammatory Agents: Inhibiting microsomal prostaglandin E(2) synthase-1 (mPGES-1).[7]

-

Antioxidants: Showing significant free radical scavenging capabilities.[8]

The diagram below illustrates the primary points on the I3CA core that are amenable to chemical modification, providing a roadmap for designing diverse chemical libraries.

Caption: Key diversification points on the I3CA scaffold.

PART 2: Strategic Approaches to Synthesis

The synthesis of novel I3CA derivatives requires a robust and flexible chemical toolkit. The choice of synthetic strategy is dictated by the desired substitution pattern, required scale, and tolerance to various functional groups. Here, we detail several field-proven methodologies, from classical functionalizations to modern catalytic systems.

Methodology A: Classical Synthesis via Alkylation and Condensation

This approach is foundational for creating derivatives with substitution at the α-carbon relative to the carboxylic acid, a key position for influencing biological activity. The strategy often involves protection of the indole nitrogen, followed by deprotonation and nucleophilic substitution.[5][6]

Rationale (Expertise & Experience): Direct alkylation of indole-3-acetic acid is challenging due to the acidity of both the N-H proton and the α-carbon proton. A common strategy is to first protect the indole nitrogen, often as a carbamate, which also enhances the acidity of the α-proton.[5][6] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures selective and efficient deprotonation of the α-carbon without competing side reactions, allowing for subsequent reaction with an electrophile (e.g., an alkyl bromide).[6] Final deprotection yields the target α-substituted derivative.

Caption: Workflow for α-substitution of I3CA derivatives.

Step-by-Step Methodology:

-

Protection: To a solution of methyl indole-3-acetate (1.0 eq) in dichloromethane, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.005 eq) and 30% aqueous NaOH. Cool in an ice bath and add methyl chloroformate (1.5 eq) dropwise. Stir for 2 hours at room temperature.[5][6]

-

α-Alkylation: Dissolve the protected intermediate (1.0 eq) in anhydrous THF and cool to -78°C. Add LDA (1.2 eq) dropwise and stir for 30 minutes. Add the desired alkyl bromide (1.1 eq) and allow the reaction to slowly warm to 0°C.

-

Deprotection: Add the crude alkylated intermediate to a 1:2 mixture of 30% aqueous NaOH and methanol. Heat the mixture at 70°C for 4 hours.[6]

-

Workup and Purification: After cooling, acidify the mixture with 2M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography.

Trustworthiness (Self-Validating System):

-

Reaction Monitoring: Progress can be monitored at each step using Thin-Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of the product spot.

-

Structural Verification: The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct regiochemistry and mass of the synthesized compound.[9]

Methodology B: Palladium-Catalyzed One-Pot Synthesis

For rapid library synthesis, modern transition-metal catalysis offers unparalleled efficiency. Palladium-catalyzed reactions enable the construction of complex I3CA derivatives from simple precursors in a single pot, avoiding tedious isolation of intermediates.[9]

Rationale (Expertise & Experience): A recently developed one-pot method ingeniously combines a water-mediated nucleophilic substitution on an amide or ester with a subsequent intramolecular C-N or C-O cross-coupling reaction.[9] This tandem approach is powerful because it allows for modular assembly; by simply changing the starting materials (the aniline/phenol and the bromo-substituted indole core), a wide array of derivatives can be synthesized quickly. The palladium catalyst is crucial, as it facilitates both the activation of the amide/ester for nucleophilic attack and the final ring-forming cross-coupling step.[9]

Caption: Proposed catalytic cycle for one-pot I3CA synthesis.

Representative Protocol: One-Pot Synthesis of 4-Aminoindole-3-Carboxylic Acids [9]

-

Reaction Setup: In a sealed tube, combine the 4-bromo-indole-3-carboxamide substrate (1.0 eq), PdCl₂ (5 mol%), Xantphos ligand (7.5 mol%), and cesium pivalate (20 mol%) in a suitable solvent like dioxane.

-

Reaction Conditions: Add water as the nucleophile. Seal the tube and heat the reaction mixture at the designated temperature (e.g., 100-120°C) for 12-24 hours.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

PART 3: Case Studies in Drug Discovery and Application

The true measure of a synthetic strategy is its ability to produce compounds that meaningfully interact with biological systems. The I3CA scaffold has proven its worth in several therapeutic and commercial areas.

Case Study 1: Antihypertensive Agents (AT1 Receptor Antagonists)

Hypertension is a major risk factor for cardiovascular disease. The angiotensin II receptor (AT1) is a validated target for antihypertensive drugs. Researchers have successfully designed and synthesized novel I3CA derivatives that show high affinity for the AT1 receptor, comparable to the established drug losartan.[3]

Design Rationale: The I3CA core serves as a bioisostere for the biphenyl tetrazole structure found in many "sartan" drugs. The indole N-H and carboxylic acid provide key hydrogen bonding interactions within the receptor pocket, while substituents on the indole ring can be optimized to enhance potency and selectivity.

| Compound | Target | IC₅₀ (nM) | In Vivo Effect | Reference |

| Losartan | AT₁ Receptor | 14.6 | Lowers blood pressure | [2] |

| Compound 173 | AT₁ Receptor | 11.3 | Lowers blood pressure | [2] |

| Compound 174 | AT₁ Receptor | 12.3 | Lowers blood pressure | [2] |

| Lead Compound | AT₁ Receptor | High Nanomolar | Reduces blood pressure by 48 mmHg at 10 mg/kg | [3] |

Table 1: Biological activity of I3CA-based AT1 receptor antagonists.

Case Study 2: Anticancer Agents (Bcl-2/Mcl-1 Dual Inhibitors)

Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common mechanism of cancer cell survival and resistance to therapy. Dual inhibitors are highly sought after to overcome resistance mediated by single-agent therapies.

Design Rationale: Based on the structure of known inhibitors, a new class of I3CA derivatives was designed to target the hydrophobic binding grooves of both Bcl-2 and Mcl-1. The indole scaffold acts as a core to present the necessary pharmacophoric elements for potent binding.[4]

| Compound | Bcl-2 (Kᵢ, µM) | Mcl-1 (Kᵢ, nM) | Selectivity vs. Bcl-XL | Reference |

| WL-276 | >10 | 160 | - | [4] |

| Compound 17 | 0.26 | 72 | Weaker for Bcl-XL | [4] |

| Compound 31 | Potent | Potent | Selective over Bcl-XL | [4] |

Table 2: Inhibition data for I3CA-based Bcl-2/Mcl-1 dual inhibitors.[4]

PART 4: Conclusion and Future Outlook

The indole-3-carboxylic acid scaffold continues to be a highly valuable and versatile platform in the discovery of novel bioactive molecules. The synthetic methodologies have evolved from classical, multi-step sequences to highly efficient, modular, and robust catalytic one-pot procedures. These advancements empower medicinal chemists to rapidly generate diverse libraries of compounds for biological screening, accelerating the pace of drug discovery.

Future advancements will likely focus on leveraging emerging technologies such as flow chemistry for scalable synthesis, photoredox catalysis for novel bond formations under mild conditions, and computational modeling to more accurately predict binding and design next-generation derivatives.[10][11] The rich history and continued innovation surrounding the synthesis of I3CA derivatives ensure they will remain a central theme in the development of new medicines and agrochemicals for years to come.

References

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

- Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Methods for the synthesis of indole-3-carboxylic acid esters (microreview).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.

- Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]

- Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]

- Synthesis of β‐(3‐indolyl)carboxylic acid derivatives: iodine‐catalyzed...

- Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry. [Link]

- Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry. [Link]

- Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides.

- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

spectroscopic analysis (NMR, IR, MS) of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Introduction

This compound is a key heterocyclic compound featuring an indole nucleus, a foundational structure in numerous natural products and pharmacologically active agents.[1][2] The strategic placement of a phenylsulfonyl group at the N-1 position and a carboxylic acid at the C-3 position significantly modulates the molecule's electronic properties and reactivity. The phenylsulfonyl moiety acts as a potent electron-withdrawing group, influencing the compound's potential as an intermediate in medicinal chemistry, including in the development of antiplasmodial and antifungal agents.[3] A rigorous and unambiguous structural confirmation is paramount for any research or development application, which is achieved through a multi-pronged spectroscopic approach.

This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral data, explain the causal relationships between molecular structure and spectroscopic output, and provide validated protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound (Molecular Formula: C₁₅H₁₁NO₄S, Molecular Weight: 301.32 g/mol ) is the basis for its unique spectroscopic signature.[][5] The electron-withdrawing nature of the N-phenylsulfonyl group dramatically influences the chemical environment of the indole ring protons and carbons, while the carboxylic acid group introduces its own distinct signals.

Below is the annotated chemical structure for reference in the subsequent spectroscopic discussions.

Caption: Plausible fragmentation pathways in Mass Spectrometry.

Experimental Protocol: MS Analysis (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, which will likely yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions to confirm the structure.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent portrait of its molecular structure. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carboxylic acid and sulfonyl functional groups, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a robust analytical toolkit essential for quality control, reaction monitoring, and characterization in research and drug development.

References

- Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.

- PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information.

- Katritzky, A. R., et al. (2009). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).

- Thenmozhi, A., et al. (2020). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Oriental Journal of Chemistry, 36(4).

- SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts.

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.

- ResearchGate. Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide | Request PDF.

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- ACS Publications. Mass spectrometry of simple indoles. The Journal of Organic Chemistry.

- Scribd. Indole 3 Carboxylate.

- PJSIR. Mass spectral studies of newer indoles.

- University of Calgary. IR: carboxylic acids.

- ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives.

- ResearchGate. (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.

- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0327573).

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- NIH. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Michigan State University. Infrared Spectroscopy.

- ResearchGate. Synthesis, spectroscopic characterization and DFT calculations on N-(Phenylsulfonyl)-L-asparagine (NPLAS): A potential nonlinear optical material | Request PDF.

- SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-, ethyl ester - Optional[1H NMR] - Spectrum.

- NIH. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. National Center for Biotechnology Information.

- NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.

- RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles.

Sources

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsisinternational.org [rsisinternational.org]

- 3. benchchem.com [benchchem.com]

- 5. This compound CAS#: 278593-17-2 [chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a thorough understanding of the compound's physicochemical characteristics under thermal stress.

Introduction: The Significance of this compound

This compound is a multifaceted indole derivative featuring a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position. The phenylsulfonyl moiety, a strong electron-withdrawing group, significantly influences the molecule's electronic properties, enhancing the acidity of the carboxylic acid and modulating its reactivity and potential biological interactions.[1] This class of compounds has garnered interest in medicinal chemistry for its potential therapeutic applications, including antiplasmodial and antifungal activities.[1] A thorough understanding of its thermal stability and degradation pathways is paramount for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring drug product safety and efficacy.[2]

Physicochemical Properties

A foundational understanding of the compound's basic physicochemical properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₄S | [3][] |

| Molecular Weight | 301.32 g/mol | [1][3][] |

| Melting Point | 232 °C | [3][] |

| Boiling Point (Predicted) | 570.7 ± 42.0 °C | [3] |

| pKa (Predicted) | 3.15 ± 0.10 | [3] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [3] |

Section 1: Thermal Stability Analysis

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that dictates its handling, processing, and storage. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): Predicting Thermal Onset and Decomposition